molecular formula C13H17FN2O5S B2561436 3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine CAS No. 2418593-69-6

3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine

Cat. No. B2561436
CAS RN: 2418593-69-6
M. Wt: 332.35
InChI Key: KASYGGVKIWEILQ-GHMZBOCLSA-N
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Description

3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF-24 and is a synthetic derivative of curcumin, a natural compound found in turmeric. EF-24 has been shown to possess various pharmacological properties, including anti-inflammatory, anticancer, and antioxidant effects.

Mechanism of Action

The mechanism of action of EF-24 is complex and involves multiple pathways. It has been shown to inhibit the activation of various signaling pathways, such as NF-κB and STAT3, which are involved in cancer cell growth and inflammation. EF-24 has also been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis.
Biochemical and Physiological Effects:
EF-24 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation. EF-24 has also been shown to modulate the expression of various cytokines and chemokines, which are involved in immune response and inflammation.

Advantages and Limitations for Lab Experiments

EF-24 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified in large quantities. EF-24 is also stable and can be stored for long periods without degradation. However, EF-24 has some limitations for lab experiments. It is a highly reactive compound and can easily form adducts with other molecules, which can affect its activity. EF-24 is also insoluble in water, which can limit its use in certain experiments.

Future Directions

For its study include the development of analogs, combination therapy, and novel delivery systems.

Synthesis Methods

EF-24 is synthesized by modifying the structure of curcumin through a series of chemical reactions. The synthesis method involves the use of various reagents and solvents, including ethyl bromide, sodium hydride, and pyridine. The process is complex and requires expertise in organic chemistry. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.

Scientific Research Applications

EF-24 has been extensively studied for its potential applications in various fields of research. In cancer research, EF-24 has been shown to possess potent anticancer effects by inhibiting the growth and proliferation of cancer cells. It has been demonstrated to induce apoptosis, a process of programmed cell death, in cancer cells. EF-24 has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In addition to its anticancer effects, EF-24 has also been studied for its anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. EF-24 has also been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

3-[[(2R,4R)-2-ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O5S/c1-2-11-6-10(3-4-20-11)16-13(17)9-5-12(8-15-7-9)21-22(14,18)19/h5,7-8,10-11H,2-4,6H2,1H3,(H,16,17)/t10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASYGGVKIWEILQ-GHMZBOCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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